1-Bromo-2-chloro-4-methoxy-3-nitrobenzene
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Overview
Description
1-Bromo-2-chloro-4-methoxy-3-nitrobenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring.
Halogenation: Sequential introduction of bromine and chlorine atoms.
Methoxylation: Introduction of the methoxy group (-OCH3) under specific conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include:
Catalytic Halogenation: Using catalysts like iron or aluminum chloride to facilitate the halogenation process.
Controlled Nitration: Employing nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group.
Methoxylation: Using methanol and a base such as sodium methoxide to introduce the methoxy group.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-chloro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methoxy) influences the reactivity and orientation of these reactions.
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-nitrobenzene
- 1-Bromo-2-chloro-4-methoxybenzene
- 1-Bromo-4-chloro-2-nitrobenzene
Uniqueness: 1-Bromo-2-chloro-4-methoxy-3-nitrobenzene is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNQLMNXOFEUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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